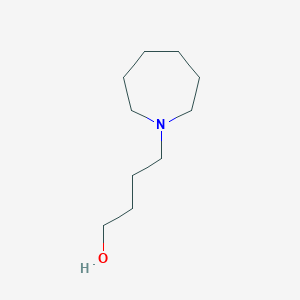![molecular formula C9H8N2O4S2 B058446 3-[(Carboxymethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 114282-93-8](/img/structure/B58446.png)
3-[(Carboxymethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Carboxymethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide is a chemical compound that belongs to the benzothiadiazine family. It is commonly referred to as CMTD or CMTDIO. This compound has been widely researched for its potential applications in various scientific fields, including pharmacology, biochemistry, and physiology.
Scientific Research Applications
CMTD has been extensively researched for its potential applications in various scientific fields. In pharmacology, CMTD has been shown to exhibit antihypertensive, diuretic, and natriuretic effects. It has also been investigated for its potential use in the treatment of heart failure and renal diseases.
In biochemistry, CMTD has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. CMTD has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
In physiology, CMTD has been shown to increase the excretion of sodium and water in the kidneys. It has also been investigated for its potential use as a tool to study the regulation of blood pressure and electrolyte balance in the body.
Mechanism Of Action
The mechanism of action of CMTD is complex and not fully understood. It is believed that CMTD works by inhibiting the activity of carbonic anhydrase, which leads to a decrease in the reabsorption of sodium and water in the kidneys. This, in turn, leads to an increase in the excretion of sodium and water, resulting in a decrease in blood volume and blood pressure.
Biochemical And Physiological Effects
CMTD has been shown to have several biochemical and physiological effects. In pharmacology, CMTD has been shown to reduce blood pressure, increase urine output, and decrease the concentration of sodium and chloride ions in the blood. In biochemistry, CMTD has been shown to inhibit the activity of carbonic anhydrase, resulting in a decrease in the production of bicarbonate ions in the body. In physiology, CMTD has been shown to increase the excretion of sodium and water in the kidneys, resulting in a decrease in blood volume and blood pressure.
Advantages And Limitations For Lab Experiments
CMTD has several advantages and limitations for lab experiments. One advantage is that it is a well-studied compound with a known mechanism of action. This makes it a useful tool for studying the regulation of blood pressure and electrolyte balance in the body. However, one limitation is that the synthesis of CMTD is a complex process that requires specialized knowledge and equipment. This can make it difficult for researchers who do not have access to these resources to study the compound.
Future Directions
There are several future directions for the research of CMTD. One direction is to investigate its potential use as a tool to study the regulation of blood pressure and electrolyte balance in the body. Another direction is to investigate its potential use in the treatment of heart failure and renal diseases. Additionally, the development of new synthesis methods for CMTD could make it more accessible to researchers who do not have access to specialized knowledge and equipment.
Synthesis Methods
The synthesis of CMTD involves the reaction of 2-mercaptobenzothiazole with chloroacetic acid to form 3-(carboxymethylthio)-2-mercaptobenzothiazole. This compound is then oxidized to form CMTD. The synthesis of CMTD is a complex process that requires specialized knowledge and equipment.
properties
CAS RN |
114282-93-8 |
|---|---|
Product Name |
3-[(Carboxymethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide |
Molecular Formula |
C9H8N2O4S2 |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C9H8N2O4S2/c12-8(13)5-16-9-10-6-3-1-2-4-7(6)17(14,15)11-9/h1-4H,5H2,(H,10,11)(H,12,13) |
InChI Key |
YYNZHMVYHPUDHL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCC(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro-](/img/structure/B58378.png)
![4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,6-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine](/img/structure/B58379.png)
![(6E)-4-Amino-3-[[4-[[4-[(2Z)-2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoyl]amino]phenyl]diazenyl]-6-[(2-methoxyphenyl)hydrazinylidene]-5-oxonaphthalene-1-sulfonic acid](/img/structure/B58380.png)




